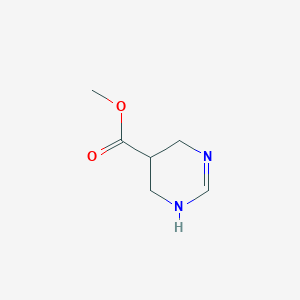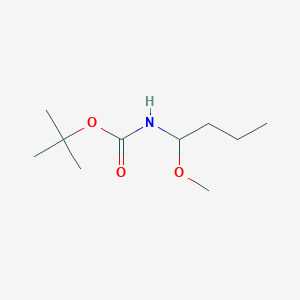
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C11H23NO3, and is commonly used as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to work by reacting with other chemical compounds to form new compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)). However, it is believed to have low toxicity and is not known to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its ability to react with a wide range of chemical compounds, making it a versatile reagent. However, one of the limitations of using this compound is that it may not be suitable for certain types of experiments due to its limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)). Some of these include:
1. Investigating its potential applications in the field of medicinal chemistry, particularly in the development of new drugs and therapies.
2. Studying its potential applications in the field of materials science, particularly in the development of new polymers and other materials.
3. Investigating its potential applications in the field of environmental science, particularly in the development of new methods for pollution control and remediation.
4. Studying its potential applications in the field of agricultural science, particularly in the development of new pesticides and fertilizers.
5. Investigating its potential applications in the field of energy science, particularly in the development of new energy storage and conversion technologies.
Synthesemethoden
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized through the reaction of 1-methoxybutylamine with tert-butyl chloroformate. This reaction produces the desired compound along with tert-butanol as a byproduct.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI)) has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a reagent for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
131971-62-5 |
|---|---|
Produktname |
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-(1-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-7-8(13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
SZWDIDRLJRPBIM-UHFFFAOYSA-N |
SMILES |
CCCC(NC(=O)OC(C)(C)C)OC |
Kanonische SMILES |
CCCC(NC(=O)OC(C)(C)C)OC |
Synonyme |
Carbamic acid, (1-methoxybutyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




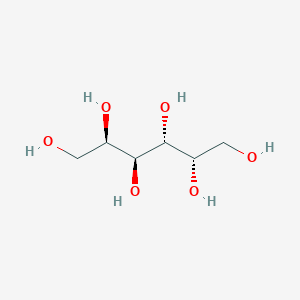

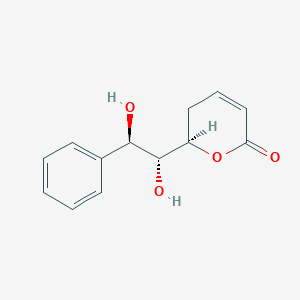
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

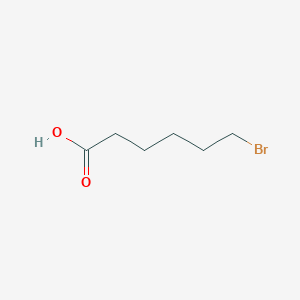
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
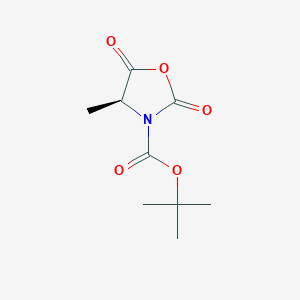
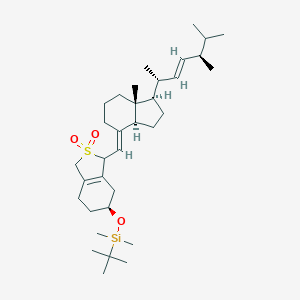
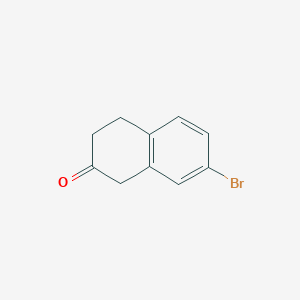
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
